Pharmacopoeial Impurity Limit Specification: Marbofloxacin Impurity A vs. Impurities C, D, and E
The European Pharmacopoeia (EP) monograph for Marbofloxacin establishes a stricter limit for Impurity A (and Impurity B) compared to Impurities C, D, and E. Specifically, the maximum permitted level for Impurity A is 0.1%, while Impurities C, D, and E are allowed at up to 0.2% [1]. This quantitative difference reflects a higher criticality for Impurity A in quality control. Analytical data from commercial batches confirm compliance with these limits, with Impurity A consistently reported as 'Not detected' in certified analyses .
| Evidence Dimension | Regulatory Acceptance Limit (HPLC area%) |
|---|---|
| Target Compound Data | ≤0.1% (NMT 0.1%) |
| Comparator Or Baseline | Impurities C, D, E: ≤0.2% each |
| Quantified Difference | 2-fold stricter limit |
| Conditions | European Pharmacopoeia monograph 2233; HPLC method with UV detection at 315 nm |
Why This Matters
The tighter specification for Impurity A necessitates a high-purity, certified reference standard to ensure accurate quantitation at low levels and avoid false OOS (Out-of-Specification) results.
- [1] European Pharmacopoeia (Ph. Eur.) monograph 2233, Marbofloxacin for veterinary use. Limits section. View Source
